molecular formula C24H22Cl2N2O2 B10833317 Diaryl piperazine derivative 1

Diaryl piperazine derivative 1

Cat. No.: B10833317
M. Wt: 441.3 g/mol
InChI Key: HXMSNSZTEVRLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaryl piperazine derivative 1 is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This compound has shown significant potential in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diaryl piperazine derivative 1 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Diaryl piperazine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diaryl piperazine derivative 1 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Diaryl piperazine derivative 1 stands out due to its unique combination of chemical stability, biological activity, and ease of synthesis.

Properties

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C24H22Cl2N2O2/c1-30-23-10-6-5-9-19(23)24(29)27-13-14-28(21-12-11-18(25)15-20(21)26)22(16-27)17-7-3-2-4-8-17/h2-12,15,22H,13-14,16H2,1H3

InChI Key

HXMSNSZTEVRLDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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